Product packaging for 4-Fluoro-1,6-dinitronaphthalene(Cat. No.:CAS No. 21948-52-7)

4-Fluoro-1,6-dinitronaphthalene

Cat. No.: B14710201
CAS No.: 21948-52-7
M. Wt: 236.16 g/mol
InChI Key: XZKHMNXDPCECOJ-UHFFFAOYSA-N
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Description

4-Fluoro-1,6-dinitronaphthalene is a fluorinated aromatic compound of significant interest in advanced organic synthesis and mechanistic studies. Its key research value lies in its role as a model substrate in investigations of aromatic nucleophilic substitution kinetics . The presence of strong electron-withdrawing nitro groups activates the molecule for substitution, and the fluorine atom serves as an excellent leaving group, allowing researchers to study reaction pathways and mechanisms. This compound has been specifically utilized in studies with amines like n-butylamine and benzamidine to explore potentially bifunctional reactivity, which provides valuable insights for developing model reactions that mimic enzyme action . As a dinitronaphthalene derivative, it is part of a family of compounds used as key intermediates in synthesing more complex molecules, such as diamino derivatives and diisocyanates, which are valuable in polymer research . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5FN2O4 B14710201 4-Fluoro-1,6-dinitronaphthalene CAS No. 21948-52-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21948-52-7

Molecular Formula

C10H5FN2O4

Molecular Weight

236.16 g/mol

IUPAC Name

4-fluoro-1,6-dinitronaphthalene

InChI

InChI=1S/C10H5FN2O4/c11-9-3-4-10(13(16)17)7-2-1-6(12(14)15)5-8(7)9/h1-5H

InChI Key

XZKHMNXDPCECOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C=C1[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 1,6 Dinitronaphthalene and Analogous Naphthalene Derivatives

Strategic Approaches to Fluorination of Polycyclic Aromatic Hydrocarbons (PAHs)

The introduction of fluorine into PAHs can be achieved through several methods, each with its own advantages and limitations. These strategies can be broadly categorized into direct fluorination of the aromatic ring and the construction of the ring system using fluorinated precursors.

Classical and Contemporary Diazotization-Fluorination Techniques

The Balz-Schiemann reaction is a classical and widely used method for introducing a fluorine atom into an aromatic ring. nsf.gov This two-step process involves the diazotization of an aromatic amine followed by the thermal decomposition of the resulting diazonium salt in the presence of a fluoride source, typically tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻). wikipedia.orgnih.gov

For the synthesis of a fluoronaphthalene, this would involve the diazotization of a corresponding naphthylamine. For instance, 1-fluoronaphthalene can be prepared from 1-naphthylamine. The process involves reacting 1-naphthylamine with nitrous acid or a nitrite in an acidic medium to form the diazonium salt. wikipedia.orgnih.gov This salt is then reacted with fluoroboric acid or its salt to produce a diazonium tetrafluoroborate, which upon heating, decomposes to yield 1-fluoronaphthalene. wikipedia.orgnih.gov A modified Schiemann reaction has been used to prepare fluoronitronaphthalenes, such as 1-fluoro-2-nitronaphthalene and 2-fluoro-1-nitronaphthalene, from the corresponding nitroamine fluoborate salts in tetrahydrofuran. researchgate.net

Table 1: Diazotization-Fluorination Reaction Parameters

Starting MaterialReagentsIntermediateProductYieldReference
1-Naphthylamine1. NaNO₂, HCl; 2. HBF₄Naphthalene-1-diazonium tetrafluoroborate1-FluoronaphthaleneNot specified wikipedia.orgnih.gov
2-Nitro-1-naphthylamineDiazotisation in THF with fluoborate salts1-Nitro-2-naphthalenediazonium tetrafluoroborate1-Fluoro-2-nitronaphthalene10-15% researchgate.net

Electrophilic Fluorination Using N-F Reagents and Xenon Difluoride

Electrophilic fluorination offers a direct method for the introduction of fluorine by reacting an electron-rich aromatic compound with an electrophilic fluorine source. nih.gov Reagents containing a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, safety, and ease of handling compared to elemental fluorine or xenon difluoride. nih.govnsf.govresearchgate.net

Common N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.netresearchgate.net These reagents provide a source of "F+" that can react with nucleophilic aromatic rings. The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 or a single-electron transfer (SET) process. nih.gov Kinetic isotope effect studies on the fluorination of aromatic compounds with N-F reagents suggest a polar SEAr mechanism where the decomposition of the Wheland-type intermediate is not the rate-determining step.

While direct electrophilic fluorination of unsubstituted naphthalene (B1677914) can lead to a mixture of isomers, the regioselectivity can be influenced by the directing effects of existing substituents on the naphthalene ring. For a dinitronaphthalene substrate, the strong deactivating effect of the nitro groups would make direct electrophilic fluorination challenging.

Halogen Exchange Reactions (e.g., Bromine-Fluorine Exchange)

Halogen exchange (Halex) reactions provide a pathway to fluorinated aromatics by substituting a heavier halogen, such as chlorine or bromine, with fluorine. nih.govresearchgate.net This method is particularly useful for aromatic systems activated by electron-withdrawing groups, such as nitro groups. The reaction typically employs an alkali metal fluoride, like potassium fluoride (KF), as the fluorine source, often in a high-boiling polar aprotic solvent and sometimes with the aid of a phase-transfer catalyst. researchgate.net

The synthesis of fluorinated aromatic compounds, including those without activating groups, can be achieved using aminophosphonium catalysts under relatively mild conditions. nih.gov Microwave irradiation has been shown to significantly enhance the yield and selectivity of halogen-exchange fluorination, while drastically reducing reaction times compared to conventional heating. researchgate.net For instance, the fluorination of 4-chlorobenzaldehyde to 4-fluorobenzaldehyde has been efficiently carried out using spray-dried KF and a phase-transfer catalyst under solvent-free conditions. researchgate.net This suggests that a similar approach could be viable for a 4-bromo- or 4-chloro-1,6-dinitronaphthalene precursor.

Cyclization Methodologies Incorporating Fluorinated Building Blocks

An alternative to direct fluorination of a pre-formed naphthalene ring is to construct the naphthalene system from smaller, fluorinated building blocks. nsf.gov This approach offers excellent control over the position of the fluorine substituent. Several cyclization strategies have been developed for the synthesis of fluorinated PAHs.

One such method involves the intramolecular vinylic substitution of gem-difluoroalkenes, leading to the formation of 3-fluoro-1,2-dihydronaphthalenes, which can then be aromatized to 2-fluoronaphthalenes. nbinno.com Another powerful technique is the tandem Julia-Kocienski olefination and oxidative photocyclization, which allows for the modular synthesis of regiospecifically fluorinated PAHs. nsf.gov Transition metal-catalyzed cyclizations, such as the Pd(II)-catalyzed Friedel-Crafts-type cyclization of 1,1-difluoro-1-alkenes, have also been employed to construct pinpoint-fluorinated phenacenes and could be adapted for naphthalene synthesis. nih.govgoogle.com Furthermore, In(III)-catalyzed domino reactions of gem-difluoroallenes provide an efficient route to fluorinated PAHs. orgsyn.org

Table 2: Cyclization Strategies for Fluorinated Naphthalene Derivatives

MethodologyKey PrecursorsCatalyst/ReagentsProduct TypeReference
Intramolecular Vinylic Substitutiongem-DifluoroalkenesOrganolithium reagents, DDQ2-Fluoronaphthalenes nbinno.com
Julia-Kocienski Olefination & PhotocyclizationFluorobenzyl heteroaryl sulfonesPhotochemical conditionsRegiospecific F-PAHs nsf.gov
Pd(II)-Catalyzed Friedel-Crafts Cyclization1,1-Difluoro-1-alkenesPd(MeCN)₄₂ or PdCl₂/AgOTfPinpoint-fluorinated PAHs nih.govgoogle.com
In(III)-Catalyzed Domino Cyclizationgem-DifluoroallenesInBr₃Fluorinated PAHs orgsyn.org

Transition-Metal-Catalyzed Fluorination of Aromatic Systems

Transition-metal-catalyzed C-H fluorination has emerged as a powerful tool for the synthesis of aryl fluorides. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the fluorination of (hetero)aryl triflates and bromides. nih.gov A notable advancement is the palladium-catalyzed aromatic C-H fluorination at room temperature using mild electrophilic fluorinating reagents like Selectfluor or NFSI. nih.gov In these systems, a reactive transition metal fluoride electrophile is generated in situ. nih.gov

The development of Pd⁰/PdII-catalyzed C-F cross-coupling has been a significant breakthrough, as the analogous aryl-fluoride bond formation was historically challenging due to the difficult Ar-F reductive elimination from Pd(II) intermediates. The discovery of specific biaryl monophosphine ligands has been crucial in promoting this transformation. While direct C-H fluorination of an unsubstituted naphthalene would likely yield a mixture of products, the presence of directing groups can enhance regioselectivity. The application of these methods to dinitronaphthalene substrates would need to overcome the deactivating nature of the nitro groups.

Nitration Protocols for Naphthalene and Its Derivatives

The nitration of naphthalene is a classic electrophilic aromatic substitution reaction. The position of nitration is highly dependent on the reaction conditions and the presence of other substituents on the naphthalene ring.

Traditional nitration of naphthalene using a mixture of nitric acid and sulfuric acid at low temperatures predominantly yields 1-nitronaphthalene. Further nitration can lead to dinitronaphthalene isomers, including 1,5- and 1,8-dinitronaphthalene. The regioselectivity is governed by the kinetic versus thermodynamic control of the reaction; the α-position (C1) is kinetically favored, while the β-position (C2) can be favored under conditions of thermodynamic control.

For a substituted naphthalene, such as a fluoronaphthalene, the incoming nitro group's position will be directed by the fluorine substituent. Fluorine is an ortho-, para-director, although it is deactivating. Therefore, the nitration of 4-fluoronaphthalene would be expected to occur at positions ortho and para to the fluorine atom.

Various nitrating systems have been explored to improve selectivity and yield. These include the use of zeolite catalysts with nitric acid and acetic anhydride, which can enhance the selectivity for 1-nitronaphthalene. Other nitrating agents like nitronium tetrafluoroborate (NO₂BF₄) are powerful reagents that can lead to poly-nitro-substituted aromatics under mild conditions. Copper-catalyzed nitration has also been reported for certain naphthalene derivatives, proceeding through a single electron transfer (SET) mechanism.

Table 3: Common Nitration Conditions for Naphthalene

Nitrating AgentCatalyst/SolventTemperatureMajor Product(s)Reference
HNO₃/H₂SO₄-Low Temperature1-Nitronaphthalene
HNO₃/Acetic AnhydrideZeolite BEA0 °C1-Nitronaphthalene (improved selectivity)
Nitronium tetrafluoroborate (NO₂BF₄)Anhydrous CH₃CN10-20 °CPoly-nitro-substituted aromatics

Specific Synthetic Routes Towards 4-Fluoro-1,6-dinitronaphthalene

The synthesis of this compound requires a strategy that allows for the precise installation of the fluoro and two nitro groups at the desired positions. This can be approached through the regioselective functionalization of a pre-functionalized naphthalene core.

Controlling the position of incoming substituents on the naphthalene ring is a central challenge in the synthesis of polysubstituted derivatives. The inherent electronic properties of naphthalene favor electrophilic attack at the 1-position (alpha) over the 2-position (beta). When a substituent is already present, it directs subsequent substitutions. Electron-donating groups typically activate the ring and direct incoming electrophiles, while electron-withdrawing groups deactivate the ring.

Modern synthetic methods offer more sophisticated control over regioselectivity. These include the use of directing groups, which can guide a reagent to a specific C-H bond, and transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-heteroatom bonds at specific positions. While these advanced methods are powerful, the synthesis of this compound would likely rely on classical electrophilic aromatic substitution, with the regiochemical outcome being governed by the directing effects of the substituents.

Given the lack of a reported direct synthesis of this compound, a plausible synthetic approach would involve the sequential introduction of the fluorine and nitro groups. Two general strategies can be envisioned:

Strategy A: Dinitration of a Fluoronaphthalene Precursor

This approach would begin with a suitably fluorinated naphthalene. A potential starting material is 1-fluoronaphthalene. The fluorine atom is an ortho-, para-director, but it is a deactivating group for electrophilic aromatic substitution. Nitration of 1-fluoronaphthalene would be expected to yield a mixture of isomers. The first nitration would likely occur at the 4-position, yielding 1-fluoro-4-nitronaphthalene (B1331356). A second nitration of 1-fluoro-4-nitronaphthalene would then be required. The existing fluoro and nitro groups would direct the second incoming nitro group. The fluorine at C1 directs to C2 and C4 (C4 is blocked), and the nitro group at C4 directs to C5 and C8. Therefore, the second nitration would be expected to occur on the other ring, likely at the 5- or 8-position, to give 4-fluoro-1,5-dinitronaphthalene or 4-fluoro-1,8-dinitronaphthalene. To obtain the desired 1,6-isomer, a different starting material or a less direct route would be necessary.

An alternative starting material could be 2-fluoronaphthalene. The first nitration of 2-fluoronaphthalene would likely yield a mixture of 2-fluoro-1-nitronaphthalene and other isomers. Subsequent nitration of a specific fluoronitronaphthalene isomer could potentially lead to the desired product, but controlling the regiochemistry would be challenging.

Strategy B: Fluorination of a Dinitronaphthalene Precursor

This strategy would involve the synthesis of a dinitronaphthalene precursor followed by the introduction of the fluorine atom. A potential precursor would be 1,6-dinitronaphthalene. The direct fluorination of an aromatic ring is often challenging and can lack selectivity. However, a common method for introducing fluorine is the Balz-Schiemann reaction. This would require the presence of an amino group that can be converted to a diazonium salt and then displaced by fluoride.

A plausible, albeit multi-step, sequence could be:

Synthesis of 1,6-dinitronaphthalene. This isomer can be prepared from 5-nitro-2-naphthylamine through diazotization followed by substitution with a nitro group. orgsyn.org

Selective reduction of one of the nitro groups to an amino group. This can be a challenging transformation in the presence of another nitro group.

Introduction of the fluorine atom via the Balz-Schiemann reaction at the desired position. This would require the amino group to be at the 4-position of the 1,6-dinitronaphthalene skeleton.

A more direct, though likely less selective, method for fluorination would be nucleophilic aromatic substitution (SNAr) on a dinitronaphthalene bearing a suitable leaving group at the 4-position. However, the dinitronaphthalene ring system may not be sufficiently activated for this reaction to occur readily without additional activating groups.

Reactivity and Mechanistic Investigations of 4 Fluoro 1,6 Dinitronaphthalene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a fundamental reaction class for electron-deficient aromatic compounds. nih.gov In contrast to electrophilic aromatic substitution common for many benzene (B151609) derivatives, SNAr involves a nucleophile attacking an aromatic ring, leading to the substitution of a leaving group. libretexts.org This pathway is particularly favored in systems like 4-fluoro-1,6-dinitronaphthalene, where the electron density of the aromatic ring is significantly lowered by the attached nitro substituents. libretexts.orgnih.gov

Halogen Displacement Reactions with Various Nucleophiles (e.g., Amines)

The fluorine atom at the C-4 position of this compound is activated for displacement by a variety of nucleophiles. This is a common feature for haloarenes that are activated by electron-withdrawing groups. nih.gov Amines, in particular, are effective nucleophiles in these reactions.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous dinitronaphthalene systems. For instance, studies on 1-dialkylamino-2,4-dinitronaphthalenes demonstrate facile amine-amine exchange reactions. rsc.org In these cases, the existing dialkylamino group is readily displaced by primary amines, especially in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.org Interestingly, secondary amines (except for the highly nucleophilic pyrrolidine) are generally unreactive under similar conditions. rsc.org This suggests a high degree of selectivity based on the nature of the incoming amine nucleophile.

The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom. nih.gov This effect makes the carbon atom at the point of substitution more electrophilic and thus more susceptible to nucleophilic attack.

Table 1: Illustrative Reactivity of Dinitronaphthalene Derivatives with Amines Data extrapolated from studies on analogous compounds like 1-substituted-2,4-dinitronaphthalenes.

Nucleophile (Amine)Reactivity with Dinitronaphthalene CoreSolventProduct Type
Primary Amines (e.g., n-Butylamine)HighDMSOAmine-displaced product
Secondary Amines (e.g., Piperidine)Low to NoneDMSONo reaction
PyrrolidineHighDMSOAmine-displaced product

This table is for illustrative purposes, based on the reactivity of similar dinitronaphthalene compounds. rsc.org

Detailed Mechanistic Elucidation of SNAr in Fluoronitronaphthalenes

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.gov However, recent studies, including computational and kinetic analyses, suggest that some SNAr reactions may proceed through a concerted (cSNAr) pathway, where bond formation and bond-breaking occur in a single step, bypassing a discrete intermediate. nih.govrsc.org

The pathway, whether stepwise or concerted, is heavily influenced by the specific reactants, solvent, and leaving group. For fluoronitronaphthalenes, the high electronegativity of fluorine and the strong resonance stabilization provided by the nitro groups are key determining factors.

In the stepwise SNAr mechanism, the initial nucleophilic attack on the aromatic ring forms a resonance-stabilized, non-aromatic anionic intermediate known as a Meisenheimer complex (or σ-complex). nih.govnih.gov This intermediate is a crucial species in the reaction pathway. The negative charge is delocalized across the ring and, most significantly, onto the oxygen atoms of the electron-withdrawing nitro groups. nih.gov

Meisenheimer complexes can be transient or, in some cases, exceptionally stable. nih.gov Spirocyclic Meisenheimer complexes, formed through intramolecular SNAr reactions, can often be isolated and characterized using various spectroscopic methods (NMR, UV-Vis, IR) and X-ray crystallography. nih.gov For instance, the reaction of 1-(3-hydroxypropoxy)-2,4-dinitronaphthalene with a base leads to the formation of a stable spirocyclic Meisenheimer complex. nih.gov The stability and intense color of these complexes have made them subjects of significant study. nih.gov

Kinetic studies are essential for understanding the mechanism of SNAr reactions. The rates are highly dependent on the nature of the substituent on the aromatic ring, the nucleophile, the leaving group, and the solvent.

Substituent Effects: Electron-withdrawing groups, such as the nitro groups in this compound, are crucial for activating the ring towards nucleophilic attack. mdpi.com They stabilize the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, typically rate-determining, step. nih.gov

Solvent Effects: Polar aprotic solvents like DMSO, DMF, and acetone (B3395972) are known to accelerate SNAr reactions. They effectively solvate the cation of the nucleophile salt without strongly solvating the anion, thus increasing the nucleophile's reactivity.

Selectivity: In molecules with multiple potential reaction sites, such as dinitronaphthalenes, the position of nucleophilic attack is governed by the combined electronic effects of the substituents. In some systems, like 5,7-dinitroquinazoline-4-one, regioselectivity is attributed to intramolecular hydrogen bonding that stabilizes one transition state over another. rsc.org

Intramolecular catalysis occurs when a catalytic group is part of the reacting molecule itself. This can lead to significant rate enhancements compared to an equivalent intermolecular reaction, a phenomenon often attributed to proximity effects. libretexts.org The effective concentration of the catalytic group is much higher because it is tethered to the reactant, reducing the entropic cost of bringing the reacting groups together. libretexts.org

A classic example of intramolecular catalysis is the hydrolysis of aspirin, where the ortho-carboxyl group acts as a general base catalyst. libretexts.org In the context of SNAr reactions, a suitably positioned functional group on a nucleophile can facilitate the displacement of the leaving group. For example, a recent study described a novel concerted intramolecular SNAr-type reaction to form O-heteroaryl alkylnaphthyl thioether derivatives. chemrxiv.org While specific examples involving this compound are not available, the principles suggest that a nucleophile with a pendant group capable of, for instance, hydrogen bonding to the fluorine leaving group or one of the nitro groups could exhibit enhanced reactivity through an intramolecular catalytic pathway.

Reactions Involving Nitro Functionalities

Beyond their role in activating the naphthalene (B1677914) ring for SNAr, the nitro groups themselves can undergo chemical transformations, most notably reduction. The reduction of aromatic nitro compounds is a cornerstone of synthetic chemistry, providing a route to aromatic amines, which are valuable precursors for dyes, pharmaceuticals, and other materials.

The reduction of a nitro group can yield different products depending on the reducing agent and reaction conditions. Common transformations include reduction to nitroso, hydroxylamino, or fully to the amino group. A standard and efficient method for the reduction of a nitroarene is catalytic hydrogenation. For example, the nitro group of 1-fluoro-4-nitronaphthalene (B1331356) can be cleanly reduced to an amino group using hydrogen gas (H₂) over a palladium on charcoal (Pd/C) catalyst. This transformation is typically carried out in a solvent like ethyl acetate (B1210297) at moderate hydrogen pressure. It is expected that the nitro groups of this compound would undergo similar reductions to yield the corresponding amino or diamino derivatives.

Oxidative Amination and Dehydroamination Processes

Detailed experimental studies specifically documenting the oxidative amination and dehydroamination of this compound are not extensively reported in the reviewed literature. However, the expected reactivity can be inferred from the behavior of related dinitroaromatic compounds. The strong electron-withdrawing nature of the two nitro groups significantly deactivates the naphthalene ring system towards electrophilic attack. Conversely, this electronic deficiency makes the aromatic ring susceptible to nucleophilic attack.

In a hypothetical oxidative amination reaction, a nucleophilic aminating agent would preferentially attack the positions most activated towards nucleophilic aromatic substitution (SNAr). In the case of this compound, the positions ortho and para to the nitro groups are highly activated. The fluorine atom at the C-4 position is a good leaving group, further facilitating SNAr reactions at this site. It is anticipated that under oxidative amination conditions, the fluorine atom would be displaced by an amino group.

Dehydroamination, a process involving the removal of a hydrogen and an amino group, is less likely to be a primary reaction pathway for this compound itself unless it is first converted to an amino-substituted derivative. If an amino group were present on the ring, its susceptibility to oxidative removal would be influenced by the electronic environment created by the nitro groups.

Table 1: Predicted Reactivity in Oxidative Amination

Reactant Reagent Predicted Product Reaction Type

Radical-Mediated Reactions (e.g., with Hydroxyl Radicals)

The reactions of aromatic compounds with hydroxyl radicals (•OH) are of significant interest due to their relevance in atmospheric chemistry and biological systems. Hydroxyl radicals are highly reactive and non-selective, capable of reacting with a wide range of organic molecules. nih.gov The primary mechanisms of reaction between •OH and aromatic compounds are addition to the aromatic ring and hydrogen abstraction. nih.gov

For this compound, reaction with hydroxyl radicals would likely proceed via addition to the naphthalene ring. The presence of electron-withdrawing nitro groups deactivates the ring, but the high reactivity of the hydroxyl radical can overcome this deactivation. The initial addition would form a hydroxycyclohexadienyl-type radical. This intermediate can then undergo further reactions, such as elimination of water or reaction with other atmospheric species. Given the presence of the fluorine atom, elimination of HF is also a possible subsequent reaction pathway. The ultimate products would likely be hydroxylated and potentially ring-opened derivatives.

The reaction of unsubstituted naphthalene with hydroxyl radicals is known to produce various oxygenated products, including naphthoquinones. nih.gov It is plausible that the reaction of this compound with hydroxyl radicals could lead to the formation of fluorinated and nitrated naphthoquinone derivatives, although specific experimental verification is lacking in the available literature.

Table 2: Potential Products from Radical-Mediated Reaction with •OH

Reactant Radical Species Potential Intermediate Potential Product Type

Structure-Reactivity Relationships in this compound

The reactivity of this compound is fundamentally governed by the electronic and steric effects of its substituents.

Electronic Effects of Fluorine and Nitro Substituents on Aromatic Reactivity

The electronic landscape of the naphthalene core in this compound is significantly polarized by the attached functional groups. The two nitro groups are powerful electron-withdrawing groups, operating through both inductive (-I) and resonance (-M) effects. This withdrawal of electron density has several key consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The reduced electron density on the aromatic ring makes it less attractive to electrophiles.

Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it a prime target for nucleophiles. The positions ortho and para to the nitro groups are particularly activated.

Increased Acidity of C-H bonds: The inductive withdrawal of the nitro groups increases the acidity of the aromatic protons.

In this compound, the combined electron-withdrawing effects of the two nitro groups and the fluorine atom create a highly electron-poor aromatic system, making it exceptionally susceptible to nucleophilic attack, particularly at the fluorine-bearing carbon.

Steric Considerations in Substituted Naphthalene Systems

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving substituted naphthalenes. The naphthalene system is more sterically crowded than a simple benzene ring. Substituents on the naphthalene core can influence the approach of reagents to adjacent positions.

In this compound, the nitro group at C-1 will sterically hinder attack at the peri position (C-8). Similarly, the fluorine atom at C-4 and the nitro group at C-6 will influence the accessibility of neighboring positions. For a nucleophilic attack at C-4, the approaching nucleophile will experience steric interactions from the substituents at C-3 (a hydrogen atom) and the peri position C-5 (a hydrogen atom). While these are relatively small, in reactions with bulky nucleophiles, steric hindrance could become a significant factor influencing the reaction rate.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 1,6 Dinitronaphthalene

Vibrational Spectroscopy (FT-IR and FT-Raman)

Comprehensive Assignment of Characteristic Vibrational Modes of Fluoro- and Dinitronaphthalenes

While specific experimental spectra for 4-Fluoro-1,6-dinitronaphthalene are not widely available in public literature, a comprehensive assignment of its characteristic vibrational modes can be predicted based on established data for related fluoronaphthalenes and dinitronaphthalenes. researchgate.netresearchgate.net The vibrational spectrum of this compound is expected to be a superposition of the modes associated with the naphthalene (B1677914) core, the C-F bond, and the two NO₂ groups, with shifts induced by their specific positions on the naphthalene ring.

The key vibrational modes can be categorized as follows:

Naphthalene Ring Vibrations: The characteristic stretching vibrations of the C-C bonds within the aromatic rings typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The C-H stretching vibrations are expected above 3000 cm⁻¹. vscht.cz In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies.

Nitro Group (NO₂) Vibrations: The nitro group exhibits strong and distinct vibrational bands. The asymmetric stretching vibration (νₐₛ(NO₂)) is typically observed in the 1500-1570 cm⁻¹ range, while the symmetric stretching (νₛ(NO₂)) appears between 1300 cm⁻¹ and 1370 cm⁻¹. researchgate.net Additionally, scissoring, wagging, and twisting modes of the NO₂ group are expected at lower wavenumbers.

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration is a key indicator and is generally observed as a strong band in the IR spectrum, typically in the 1000-1350 cm⁻¹ region for aromatic fluorides. Its exact position is sensitive to the electronic environment.

Based on these general assignments and data from similar molecules like 1,5-dinitronaphthalene (B40199), a predicted FT-IR and FT-Raman data table for this compound can be constructed. researchgate.netresearchgate.net

Predicted Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹)Vibrational AssignmentExpected Intensity (IR)Expected Intensity (Raman)
~3100-3050Aromatic C-H stretchingMediumStrong
~1620-1590Aromatic C=C stretchingMedium-StrongStrong
~1540Asymmetric NO₂ stretchingVery StrongMedium
~1450Aromatic C=C stretchingMediumMedium
~1350Symmetric NO₂ stretchingVery StrongStrong
~1280C-F stretchingStrongWeak
~850NO₂ scissoringMediumWeak
~780C-H out-of-plane bendingStrongWeak
~730NO₂ waggingMediumWeak

This table represents predicted values based on characteristic group frequencies and data from analogous compounds. Actual experimental values may vary.

Analysis of Conformational Features through Vibrational Signatures

Vibrational spectroscopy can also provide insights into the conformational features of this compound, particularly concerning the orientation of the nitro groups relative to the naphthalene plane. The rotational freedom of the C-N bonds can lead to different conformers. The vibrational frequencies of the nitro group, especially the bending and torsional modes, are sensitive to this orientation.

For instance, significant steric hindrance between the nitro group at position 1 and the peri-hydrogen at position 8 would likely cause the nitro group to be twisted out of the plane of the naphthalene ring. This twisting would affect the conjugation of the nitro group with the aromatic system and would be reflected in the position and intensity of its vibrational bands. A comparison of the experimental vibrational spectra with quantum chemical calculations could allow for the determination of the most stable conformation. unibs.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. nih.govthieme-connect.de

Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation and Electronic Environment Probing

The combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for an unambiguous confirmation of the structure of this compound and provides deep insights into the electronic effects of the substituents.

¹H NMR: The proton NMR spectrum would show signals for the five aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the two nitro groups and the fluorine atom. Protons in close proximity to these electronegative groups will be deshielded and appear at a lower field (higher ppm). Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (doublets, triplets, etc.), which would help in assigning each signal to a specific proton on the naphthalene ring. ubc.ca

¹³C NMR: The ¹³C NMR spectrum would display ten distinct signals for the ten carbon atoms of the naphthalene core, as they are in different chemical environments. The carbons directly bonded to the fluorine and nitro groups would show the most significant shifts. The carbon attached to the fluorine atom (C-4) would exhibit a large C-F coupling constant. The carbons bearing the nitro groups (C-1 and C-6) would be significantly deshielded. nih.govthieme-connect.de

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly simple and informative for this compound, as it would show a single signal for the fluorine atom. wikipedia.orghuji.ac.il The chemical shift of this signal is highly sensitive to the electronic environment and can be used to confirm the presence of the fluorine atom and to study its interaction with the rest of the molecule. Coupling to nearby protons would be observable, providing further structural information. wikipedia.org

Predicted NMR Data for this compound

¹H NMR (Predicted)

Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Assignment
8.5 - 9.0 d J ≈ 8-9 H-5
8.3 - 8.8 d J ≈ 2-3 H-2
8.0 - 8.5 dd J ≈ 8-9, 2-3 H-7
7.8 - 8.2 d J ≈ 2-3 H-8

¹³C NMR (Predicted)

Predicted Chemical Shift (ppm) Assignment
~160 (d, ¹JCF ≈ 250 Hz) C-4
~148 C-1
~146 C-6
~135 C-4a
~132 C-8a
~128 C-8
~125 C-5
~123 C-7
~120 (d, ²JCF ≈ 20 Hz) C-3

¹⁹F NMR (Predicted)

Predicted Chemical Shift (ppm) Multiplicity

These tables represent predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced NMR Techniques for Stereochemical and Dynamic Studies

Advanced, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling network between the protons, confirming their connectivity on the naphthalene ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated carbons.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the placement of the substituents by observing correlations between protons and the carbons bearing the fluoro and dinitro groups.

These advanced techniques can also be used to study dynamic processes, such as the rotation of the nitro groups, by observing changes in the NMR spectra at different temperatures.

X-ray Crystallography

Key structural features that could be elucidated include:

Molecular Geometry: Precise measurements of all bond lengths and angles would confirm the connectivity and provide insight into the electronic effects of the substituents on the naphthalene framework.

Conformation: The dihedral angles between the nitro groups and the naphthalene ring would be accurately determined, providing a definitive answer to the conformational questions raised by vibrational spectroscopy.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would reveal any significant intermolecular interactions, such as π-π stacking or interactions involving the fluorine and nitro groups, which can influence the physical properties of the compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination of this compound and Analogues

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While specific crystallographic data for this compound is not publicly available, the structural analysis of closely related dinitronaphthalene analogues provides significant insight into its expected solid-state structure.

The process involves irradiating a single, high-quality crystal with a focused X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

For analogous nitronaphthalene compounds, SCXRD studies reveal critical structural parameters. For instance, in many nitronaphthalene crystals, the nitro groups are often twisted out of the plane of the naphthalene ring. The degree of this torsion is influenced by steric hindrance and crystal packing forces. In the case of this compound, SCXRD would precisely measure the dihedral angles of the C1-NO₂ and C6-NO₂ groups relative to the naphthalene core.

Table 1: Representative Crystallographic Data for a Nitronaphthalene Analogue (Note: This data is for an analogous compound, 2-methoxy-1-nitronaphthalene, as specific data for this compound is not available. It serves to illustrate typical parameters obtained from SCXRD.)

Parameter Molecule A Molecule B
Crystal System Triclinic Triclinic
Space Group P-1 P-1
a (Å) 9.1291 9.1291
b (Å) 10.2456 10.2456
c (Å) 10.5215 10.5215
α (°) 86.390 86.390
β (°) 82.964 82.964
γ (°) 85.801 85.801
Dihedral Angle (Naphthalene-NO₂) 89.9° 65.9°

Data derived from the crystal structure of 2-methoxy-1-nitronaphthalene. rsc.org

Analysis of Intermolecular Interactions and Crystal Packing Motifs

π–π Stacking: The electron-deficient aromatic system of the dinitronaphthalene core is expected to facilitate π–π stacking interactions with neighboring molecules. These interactions are a dominant feature in the crystal structures of many naphthalene derivatives, often resulting in stacked columnar or herringbone motifs. rsc.orgmdpi.com

C—H···O Interactions: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms of the nitro groups are common packing motifs in nitroaromatic compounds. These interactions, though weak, collectively contribute to the stability of the crystal lattice. rsc.org

Halogen-based Interactions: The fluorine atom at the C4 position can participate in weak C—H···F or F···O interactions, further influencing the crystal packing. The substitution of a hydrogen atom with fluorine can lead to a weakening of some intermolecular interactions, which may prevent the most regular packing of molecules. oup.comnih.gov

Analysis of the Hirshfeld surface of related molecules helps visualize and quantify these intermolecular contacts, revealing the relative importance of different interactions in the crystal structure. wikipedia.org

Impact of Fluorine Substitution on Molecular Planarity and Conformation

The introduction of a fluorine atom into an aromatic system can have significant stereoelectronic consequences. rsc.org While a fluorine atom is only slightly larger than hydrogen, its high electronegativity exerts a strong inductive electron-withdrawing effect, altering the electron density of the naphthalene ring. mdpi.com

In this compound, the fluorine at the C4 position is expected to influence the planarity of the naphthalene core and the conformation of the adjacent nitro groups. The strong electronegativity of fluorine can cause localized changes in bond lengths and angles.

Furthermore, the fluorine substituent can affect the dihedral angles of the nitro groups. The steric and electronic repulsion between the fluorine atom and the proximate C-H and C-N bonds can influence the degree to which the nitro groups twist out of the naphthalene plane. In some fluorinated bent-shaped molecules based on a naphthalene core, the introduction of fluorine has been shown to decrease melting temperatures, suggesting that the polar substituent tends to hinder regular molecular packing. oup.com This effect on packing can be a direct consequence of subtle changes in molecular conformation and planarity induced by the fluorine atom.

Electronic Absorption and Emission Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and energy levels of a molecule. libretexts.orgyoutube.com For nitronaphthalene systems, UV-Visible absorption and fluorescence spectroscopy are key techniques for characterizing their photophysical properties.

Characterization of Electronic Transitions in Nitronaphthalene Systems

The UV-Visible absorption spectrum of a nitronaphthalene, such as this compound, is expected to be characterized by several electronic transitions. nih.gov These arise from the promotion of electrons from occupied molecular orbitals to unoccupied ones upon absorption of light. The primary transitions observed in nitroaromatic compounds are:

π → π* Transitions: These are typically high-intensity absorptions corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For naphthalene derivatives, multiple π → π* bands are often observed. nih.gov

n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro groups) to a π* antibonding orbital. These transitions are generally much weaker in intensity than π → π* transitions and occur at longer wavelengths (lower energy).

The presence of two nitro groups and a fluorine atom on the naphthalene scaffold modifies the energies of the molecular orbitals. The strongly electron-withdrawing nitro groups lower the energy of the LUMO, often resulting in a red-shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted naphthalene.

Table 2: Typical Electronic Transitions in Aromatic Molecules

Transition Description Relative Energy Relative Intensity
σ → σ* Excitation from a sigma bonding orbital to a sigma antibonding orbital. High Strong
n → σ* Excitation of a non-bonding electron to a sigma antibonding orbital. Medium Weak
π → π* Excitation from a pi bonding orbital to a pi antibonding orbital. Medium-Low Strong

Investigation of Fluorescence Quenching Mechanisms by Nitro Groups and Strategies for Restoring Emission

Nitroaromatic compounds, including dinitronaphthalenes, are notoriously poor fluorophores. The nitro group is a highly effective fluorescence quencher, meaning it provides efficient pathways for an excited molecule to return to the ground state without emitting light (non-radiative decay).

The primary quenching mechanisms induced by nitro groups are:

Intersystem Crossing (ISC): The nitro group promotes efficient transition from the lowest excited singlet state (S₁) to a lower-energy triplet state (T₁). Because fluorescence is emission from the S₁ state, populating the triplet state effectively quenches fluorescence.

Internal Conversion (IC): The presence of low-lying charge-transfer (CT) states, stabilized by the electron-withdrawing nitro groups, can facilitate rapid internal conversion directly back to the ground state (S₀), bypassing both fluorescence and triplet state formation.

Frustrated Photochemistry: In some cases, the excited state can undergo transient intramolecular bond formation, providing another rapid non-radiative decay channel.

Strategies to overcome this quenching and restore fluorescence in nitronaphthalene systems typically involve modifying the electronic structure to disrupt these non-radiative pathways. One successful strategy is the introduction of strong electron-donating groups (e.g., amino groups) to the naphthalene core. This creates a "push-pull" system that can alter the nature and energy of the excited states, potentially increasing the radiative decay rate (fluorescence) and disfavoring the quenching pathways.

Advanced Research Applications and Functional Material Design Leveraging 4 Fluoro 1,6 Dinitronaphthalene

Role as a Versatile Synthetic Intermediate in Multistep Organic Synthesis

The strategic placement of reactive sites on the 4-Fluoro-1,6-dinitronaphthalene molecule makes it a valuable precursor in the construction of more complex chemical structures. The nitro groups can be readily transformed into other functionalities, such as amines, while the fluorine atom can participate in nucleophilic substitution reactions, providing a handle for introducing a variety of substituents.

While specific examples of this compound in dye synthesis are not extensively documented, the general chemistry of nitroaromatic compounds suggests its potential as a precursor. The reduction of the nitro groups to amino groups would yield a fluorinated diaminonaphthalene derivative. Such compounds are key intermediates in the synthesis of azo dyes. The diazotization of the amino groups, followed by coupling with various aromatic compounds, could lead to a diverse range of colored molecules with potential applications as disperse dyes for polyester (B1180765) fabrics. nih.govresearchgate.net The presence of the fluorine atom could potentially enhance the thermal and photostability of the resulting dyes.

The synthesis of complex organic scaffolds often relies on building blocks with multiple reactive sites that can be addressed selectively. The nitro groups in this compound can be selectively reduced or participate in nucleophilic aromatic substitution reactions, while the fluorine atom offers an additional site for modification. This multi-functionality allows for a stepwise and controlled approach to the synthesis of intricate molecular architectures.

The development of novel polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues is a burgeoning area of materials science, with applications in organic electronics and photonics. nih.govrsc.org this compound serves as a potential starting material for the synthesis of nitrogen- and fluorine-containing polycyclic systems.

The transformation of the nitro groups into amino groups, followed by condensation reactions, is a common strategy for building larger heterocyclic systems. For instance, reaction with diketones or other bifunctional electrophiles could lead to the formation of fused heterocyclic rings, creating extended π-conjugated systems. The incorporation of nitrogen atoms into the polycyclic framework can significantly modulate the electronic properties, such as the HOMO/LUMO energy levels, which is crucial for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Furthermore, the fluorine substituent can influence the solid-state packing of the resulting polycyclic molecules, promoting favorable intermolecular interactions for efficient charge transport. The synthesis of fluorinated polycyclic aromatic hydrocarbons is an active area of research, and methodologies exist for the construction of such systems from fluorinated precursors. researchgate.netsapub.org

Exploration in Advanced Electrochemical Systems

The electron-deficient nature of the dinitronaphthalene core suggests its potential for applications in electrochemical systems, particularly in the field of energy storage.

Organic electrode materials are gaining attention as sustainable alternatives to traditional inorganic materials in batteries. cip.com.cn Nitroaromatic compounds, in particular, have been identified as promising high-energy cathode materials for lithium-ion batteries. This is due to the ability of the nitro group to undergo a multi-electron redox reaction, leading to a high theoretical specific capacity.

Research on 1,5-dinitronaphthalene (B40199) has demonstrated a six-electron reaction per nitro group, resulting in an exceptionally high specific capacity. It is plausible that this compound could exhibit similar electrochemical behavior. The presence of the fluorine atom might further enhance the performance by:

Increasing the Redox Potential: The strong electron-withdrawing nature of fluorine can increase the redox potential of the nitro groups, potentially leading to a higher cell voltage and, consequently, a higher energy density.

Improving Stability: The C-F bond is strong and can enhance the chemical and thermal stability of the molecule, which is beneficial for the long-term cycling performance of a battery.

Modifying Solubility: The fluorine atom can influence the solubility of the molecule in the electrolyte, which can be tuned to optimize the battery's performance.

Table 1: Comparison of Theoretical Electrochemical Properties of Dinitronaphthalene Derivatives
CompoundNumber of Electrons Transferred per MoleTheoretical Specific Capacity (mAh/g)Potential Modulating Group
1,5-Dinitronaphthalene121476-
This compound121367-F

The redox behavior of this compound is expected to be dominated by the two nitro groups. Cyclic voltammetry would be the primary technique to investigate its electron transfer processes. The reduction of the nitro groups would likely occur in a stepwise manner, with each step corresponding to the transfer of multiple electrons.

The fluorine atom's influence on the redox potentials and the kinetics of the electron transfer reactions would be a key area of investigation. The electron-withdrawing effect of fluorine would shift the reduction potentials to more positive values compared to unsubstituted dinitronaphthalene. The mechanism of the multi-electron reduction, including the identification of stable intermediates, would be crucial for understanding and optimizing its performance as a cathode material.

Design Principles for Functional Materials Based on Fluorinated and Nitrated Naphthalenes

The combination of fluorine and nitro groups on a naphthalene (B1677914) scaffold provides a rich platform for the design of functional materials with tailored properties. The design principles revolve around leveraging the synergistic effects of these functional groups.

Tuning Electronic Properties: The number and position of both nitro and fluoro substituents can be systematically varied to fine-tune the electronic properties of the naphthalene core. This allows for the precise control of the HOMO/LUMO energy levels, which is critical for designing materials for organic electronics, such as n-type semiconductors.

Controlling Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can direct the self-assembly of the molecules in the solid state. This control over the molecular packing is essential for optimizing charge transport in organic semiconductors and for creating materials with specific optical properties.

Enhancing Stability: The incorporation of fluorine is a well-established strategy for enhancing the thermal and chemical stability of organic materials. This is particularly important for applications in devices that operate under harsh conditions.

Creating High-Energy Materials: As discussed in the context of battery cathodes, the combination of multiple nitro groups on a stable aromatic core is a key design principle for high-energy-density materials. The addition of fluorine can further enhance the energy density by increasing the cell voltage.

Incorporation into Polymeric Structures for Tuned Electronic and Optical Properties

No research data was found detailing the polymerization of or with this compound to create polymers with tailored electronic and optical characteristics.

Contribution to Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Field-Effect Transistors)

There are no available studies on the use of this compound as a component in the emissive or charge-transport layers of OLEDs or as a semiconductor in OFETs.

Modification of Carbon Materials through Fluorine Chemistry for Enhanced Energy Storage

Information regarding the use of this compound to functionalize carbon-based materials for applications in energy storage is not present in the surveyed literature.

Catalysis in Organic Transformations

Investigation of Catalytic Effects in Specific Reaction Types, such as Nucleophilic Aromatic Substitution

While the structure of this compound is suggestive of high reactivity in nucleophilic aromatic substitution reactions, no studies were found that investigate its potential catalytic effects in these or other organic transformations.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

There is no publicly available information on the synthesis of 4-Fluoro-1,6-dinitronaphthalene. The development of innovative and sustainable synthetic methodologies for this compound would be a crucial first step in enabling further research. Future efforts in this area could focus on high-yield, environmentally benign processes, potentially exploring techniques such as flow chemistry or novel catalytic systems to improve efficiency and reduce waste.

Integration of Advanced Computational Approaches for Predictive Materials Science

No computational studies on this compound have been identified in the current body of scientific literature. The application of computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, would be invaluable for predicting the compound's electronic, structural, and energetic properties. Such studies could provide insights into its potential behavior in various applications and guide the rational design of new materials.

Uncovering New Reactivity Modes and Mechanistic Principles

The only documented reactivity of this compound is its behavior in nucleophilic aromatic substitution reactions. A study on halogen substitution in chlorobenzene (B131634) revealed that the reaction with n-butylamine is second-order, while the reaction with benzamidine (B55565) is first-order. researchgate.netrsc.org This difference in reaction kinetics suggests that benzamidine may act as a bifunctional catalyst. rsc.org

Further research is needed to explore other potential reactivity modes of this compound. Investigations into its electrophilic substitution reactions, reductions of the nitro groups, or participation in cycloaddition reactions could uncover novel chemical transformations and expand its synthetic utility.

Rational Design of Functional Materials with Tailored Properties derived from this compound Scaffolds

The absence of foundational research on this compound means that its potential for creating functional materials remains largely theoretical. The presence of two nitro groups suggests potential applications in energetic materials, while the fluoro-naphthalene core could be a valuable scaffold for developing novel polymers, pharmaceuticals, or electronic materials. However, without a deeper understanding of its properties and reactivity, the rational design of such materials is not yet feasible.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 4-Fluoro-1,6-dinitronaphthalene in environmental samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used for nitroaromatic compounds due to their strong absorbance characteristics. For fluorinated derivatives, gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) offers enhanced sensitivity . Deuterated internal standards (e.g., dinitrophenol-d4) can improve quantification accuracy by correcting for matrix effects .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : Nitration of fluoronaphthalene precursors under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) minimizes byproducts. Regioselectivity can be influenced by directing effects of the fluorine substituent; computational modeling (e.g., density functional theory) predicts preferential nitration at the 1,6-positions . Purification via recrystallization in ethanol/water mixtures enhances yield .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer : Nuclear magnetic resonance (¹⁹F NMR) identifies fluorine environments, while ¹H NMR and ¹³C NMR resolve aromatic proton and carbon patterns. Infrared spectroscopy (IR) confirms nitro (-NO₂) and C-F stretches. Mass spectrometry (MS) with electrospray ionization (ESI) or electron ionization (EI) provides molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do electronic effects of the fluorine and nitro groups influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro groups deactivate the aromatic ring, directing electrophilic attacks to meta/para positions relative to existing substituents. Fluorine’s inductive (-I) effect further enhances electrophilic substitution barriers, but its resonance (+R) donation can stabilize transition states in specific reactions. Kinetic studies under varying temperatures and catalysts (e.g., Lewis acids) are recommended to map regioselectivity .

Q. What strategies address discrepancies in reported toxicity data for nitroaromatic fluorinated compounds?

  • Methodological Answer : Contradictions in toxicity profiles (e.g., LD₅₀ variations) may arise from differences in test models (in vitro vs. in vivo) or impurity levels. Standardized protocols, such as OECD Test Guidelines 423 (acute oral toxicity), should be adopted. Comparative metabolomics can identify species-specific metabolic pathways, while purity verification via HPLC-MS minimizes confounding factors .

Q. How can computational models predict the environmental persistence of this compound?

  • Methodological Answer : Quantitative structure-activity relationship (QSAR) models parameterize logP (lipophilicity) and nitro group reduction potentials to estimate biodegradation rates. Molecular dynamics simulations assess hydrolysis pathways in aqueous environments. Experimental validation via soil microcosm studies under aerobic/anaerobic conditions is critical .

Data Interpretation & Experimental Design

Q. What experimental controls are essential when studying photodegradation of this compound?

  • Methodological Answer : Include dark controls to distinguish thermal vs. photolytic degradation. Use actinometry to quantify light intensity, and monitor intermediates via LC-MS/MS. Deuterated solvents (e.g., D₂O) can track solvent participation in reaction mechanisms .

Q. How should researchers validate contradictory results in catalytic reduction studies?

  • Methodological Answer : Replicate experiments with varying catalyst loadings (e.g., Pd/C, PtO₂) and reductants (e.g., H₂, NaBH₄). X-ray photoelectron spectroscopy (XPS) analyzes catalyst surface changes, while in situ FTIR monitors intermediate species. Statistical tools (e.g., ANOVA) identify significant variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.